molecular formula C9H13F2N3O B1488854 5-(4,4-Difluoropyrrolidin-2-yl)-3-isopropyl-1,2,4-oxadiazole CAS No. 2097975-78-3

5-(4,4-Difluoropyrrolidin-2-yl)-3-isopropyl-1,2,4-oxadiazole

Cat. No. B1488854
CAS RN: 2097975-78-3
M. Wt: 217.22 g/mol
InChI Key: QKKUGCKCFVXENM-UHFFFAOYSA-N
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Description

5-(4,4-Difluoropyrrolidin-2-yl)-3-isopropyl-1,2,4-oxadiazole (DFO) is a novel compound with a wide range of applications in scientific research. It is a fluorinated pyrrolidine derivative that displays a unique combination of properties, making it a valuable tool for a variety of experiments. DFO has been used to study the structure and function of proteins, enzymes, and other molecules in various biochemical and physiological contexts. In addition, it has been used to investigate the mechanisms of action of various drugs and to develop new drugs.

Scientific Research Applications

Anticancer Applications

The structure-activity relationship studies of 3-aryl-5-aryl-1,2,4-oxadiazoles revealed their potential as apoptosis inducers and anticancer agents. These compounds, including derivatives close to the mentioned structure, have shown good activity against breast and colorectal cancer cell lines, with the mechanism of action involving cell cycle arrest and apoptosis induction. Molecular targets identified include TIP47, an IGF II receptor binding protein, underscoring their therapeutic potential in cancer treatment (Zhang et al., 2005).

Antimicrobial Activities

New derivatives containing piperidine or pyrrolidine ring showed strong antimicrobial activity, highlighting the antimicrobial potential of 1,2,4-oxadiazole derivatives. These studies suggest that structural modifications in the 1,2,4-oxadiazole scaffold can lead to compounds with potent antimicrobial effects, which could be leveraged for developing new antimicrobial agents (Krolenko et al., 2016).

Synthesis and Biological Activity Prediction

The synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones and their predicted biological activities showcase the versatility of the 1,2,4-oxadiazole ring in generating bioactive molecules. This work presents a methodological advancement in synthesizing such compounds and predicting their potential biological activities, thereby aiding in the discovery of new therapeutic agents (Kharchenko et al., 2008).

OLED Material Development

The development of electron-transporting and exciton-blocking materials for organic light-emitting diodes (OLEDs) using oxadiazole derivatives demonstrates the application of these compounds in material science. These materials have shown to improve the efficiency and performance of OLEDs, underscoring the potential of 1,2,4-oxadiazole derivatives in electronics and photonics (Shih et al., 2015).

Antitumor Activity

Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives have been synthesized and their antitumor activity investigated. These studies have led to compounds with promising antitumor activity, highlighting the potential of these derivatives in developing new anticancer therapies (Maftei et al., 2016).

properties

IUPAC Name

5-(4,4-difluoropyrrolidin-2-yl)-3-propan-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2N3O/c1-5(2)7-13-8(15-14-7)6-3-9(10,11)4-12-6/h5-6,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKUGCKCFVXENM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2CC(CN2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,4-Difluoropyrrolidin-2-yl)-3-isopropyl-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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